Bienvenue dans la boutique en ligne BenchChem!

2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Physicochemical property comparison Molecular weight differentiation Imidazo[1,2-b]pyridazine analog series

2-Cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549019-44-3) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₈N₄O, MW 306.4 g/mol) belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class. This scaffold has been widely explored in kinase inhibitor drug discovery, with structurally related imidazo[1,2-b]pyridazine derivatives reported as selective inhibitors of Mps1 (TTK) kinase , Haspin kinase , VEGFR2 (e.g., TAK-593 with IC₅₀ 0.95 nM) , and Tyk2 JH2.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
CAS No. 2549019-44-3
Cat. No. B6454428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549019-44-3
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
InChIInChI=1S/C18H18N4O/c1-2-12-5-3-4-6-14(12)20-18(23)15-9-10-17-19-16(13-7-8-13)11-22(17)21-15/h3-6,9-11,13H,2,7-8H2,1H3,(H,20,23)
InChIKeyPYMNCUYNJLTXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549019-44-3): Chemical Identity and Compound Class Context


2-Cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549019-44-3) is a synthetic heterocyclic small molecule (molecular formula C₁₈H₁₈N₄O, MW 306.4 g/mol) belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class . This scaffold has been widely explored in kinase inhibitor drug discovery, with structurally related imidazo[1,2-b]pyridazine derivatives reported as selective inhibitors of Mps1 (TTK) kinase [1], Haspin kinase [2], VEGFR2 (e.g., TAK-593 with IC₅₀ 0.95 nM) [3], and Tyk2 JH2 [4]. The target compound is currently offered by specialty chemical suppliers as a research-grade screening compound, annotated for potential applications in inflammation and autoimmune disease research .

Why 2-Cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the imidazo[1,2-b]pyridazine-6-carboxamide family, substitution at the N-aryl position critically governs physicochemical properties and target-binding profiles. Literature on closely related analogs demonstrates that even modest changes to the anilide substituent produce measurable shifts in lipophilicity (mLogD), biochemical potency, and kinase selectivity [1][2]. For instance, TAK-593 (bearing a 2-methylphenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide side chain) achieves VEGFR2 IC₅₀ of 0.95 nM, while analogs with alternative N-aryl substitutions exhibit divergent selectivity profiles across VEGFR1/2/3 and PDGFRα/β [3]. Similarly, Tyk2 JH2 inhibitor series have shown that N1-substituent identity on the pyridinone ring dramatically alters metabolic stability and Caco-2 permeability [2]. The target compound's unique combination of a cyclopropyl group at the imidazo C2 position and a 2-ethylphenyl substituent on the 6-carboxamide defines a distinct physicochemical and pharmacological space for which direct substitution by superficially similar analogs cannot be assumed equivalent without matched experimental evidence.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549019-44-3)


Molecular Weight Differentiation: 2-Ethylphenyl Substitution vs. N-Cyclohexyl and N-(3-Chloro-4-fluorophenyl) Analogs

The target compound (MW 306.4 g/mol) carries a 2-ethylphenyl substituent on the 6-carboxamide, yielding an intermediate molecular weight within the 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide series. This places it between the lighter N-cyclohexyl analog (MW 284.36 g/mol, CAS 2549037-08-1) and the heavier N-(3-chloro-4-fluorophenyl) analog (MW 330.74 g/mol, CAS 2549040-49-3), reflecting the balance between the lipophilic ethyl group and the absence of halogen atoms that add mass in chloro/fluoro-substituted comparators [1].

Physicochemical property comparison Molecular weight differentiation Imidazo[1,2-b]pyridazine analog series

Substituent Lipophilicity Trend: 2-Ethylphenyl vs. 3-Chlorophenyl and 3,5-Dimethylphenyl in the 2-Cyclopropyl Series

The 2-ethylphenyl substituent (Hansch π ≈ 1.0 for ethylbenzene) on the target compound confers an intermediate lipophilicity compared to the 3-chlorophenyl analog (Hansch π ≈ 0.71 for Cl) and the 3,5-dimethylphenyl analog (Hansch π ≈ 1.0 for each methyl, cumulative π ≈ 2.0). Class-level evidence from imidazo[1,2-b]pyridazine kinase inhibitor programs consistently demonstrates that N-aryl substituent lipophilicity is a primary driver of mLogD, which in turn correlates with metabolic stability and off-target promiscuity [1][2].

Lipophilicity comparison Substituent SAR Imidazo[1,2-b]pyridazine analog design

Absence of Halogen Atoms: Target Compound vs. Chloro- and Chloro-Fluoro-Substituted 2-Cyclopropyl Analogs

Unlike the N-(3-chlorophenyl) analog (CAS 2549043-53-8, MW 312.75 g/mol) and N-(3-chloro-4-fluorophenyl) analog (CAS 2549040-49-3, MW 330.74 g/mol), the target compound bears no halogen atoms on the N-aryl ring [1]. In the broader imidazo[1,2-b]pyridazine kinase inhibitor literature, halogen substituents are known to engage in halogen bonding with kinase hinge regions and can influence CYP-mediated oxidative metabolism [2]. The absence of halogens in the target compound eliminates potential sites for CYP450-mediated oxidative dehalogenation and may reduce the risk of reactive metabolite formation, though this inference has not been experimentally validated for this specific compound.

Halogen-free scaffold Metabolic stability prediction Imidazo[1,2-b]pyridazine SAR

Recommended Research Application Scenarios for 2-Cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549019-44-3)


Kinase Selectivity Panel Screening in Inflammatory and Autoimmune Disease Programs

Given the imidazo[1,2-b]pyridazine scaffold's established track record across multiple kinase targets including Tyk2 JH2, Mps1 (TTK), Haspin, and VEGFR2 [1], the target compound is best deployed as a screening candidate in broad kinase selectivity panels. Its distinct 2-ethylphenyl substitution has no published kinase profiling data, making it a valuable probe for evaluating whether this particular N-aryl group redirects selectivity toward kinases implicated in inflammatory signaling (e.g., Tyk2, JAK family) as suggested by its vendor annotation .

Structure-Activity Relationship (SAR) Exploration of N-Aryl Substituent Effects on Physicochemical Properties

The target compound serves as an informative comparator within a focused 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide analog series. Its intermediate molecular weight (306.4 g/mol) and estimated intermediate lipophilicity (between 3-chlorophenyl and 3,5-dimethylphenyl analogs) make it a useful reference point for establishing SAR trends in mLogD, solubility, and permeability across the series [1]. Researchers building analog matrices for lead optimization can use this compound to calibrate the impact of the 2-ethylphenyl group relative to halogenated or polymethylated N-aryl variants.

Metabolic Stability Comparison of Halogen-Free vs. Halogenated 2-Cyclopropyl Analogs

As the only halogen-free member among readily available 2-cyclopropyl N-aryl analogs (contrasting with N-(3-chlorophenyl) and N-(3-chloro-4-fluorophenyl) variants) [1], the target compound is well-suited for comparative in vitro metabolism studies. Head-to-head microsomal or hepatocyte stability assays comparing the target compound with its halogenated analogs can determine whether halogen absence confers a measurable metabolic stability advantage, informing go/no-go decisions for further lead development.

Custom Synthesis Starting Point for Focused Kinase Inhibitor Libraries

The 2-cyclopropyl-N-(2-ethylphenyl) substitution pattern represents a synthetically tractable scaffold for parallel library synthesis. The 6-carboxamide linkage allows modular diversification of the N-aryl group via standard amide coupling chemistry, while the 2-cyclopropyl group on the imidazo ring provides conformational constraint [1]. Procurement of this compound as a reference standard or as a starting material for further derivatization supports medicinal chemistry campaigns targeting kinases where imidazo[1,2-b]pyridazine cores have demonstrated tractable SAR .

Quote Request

Request a Quote for 2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.